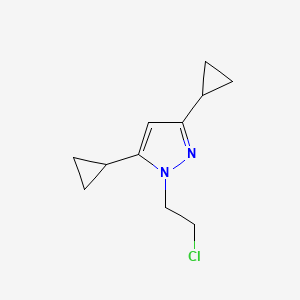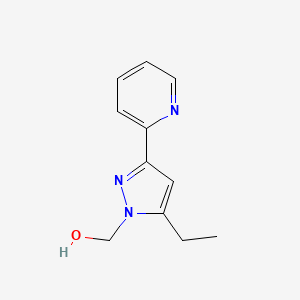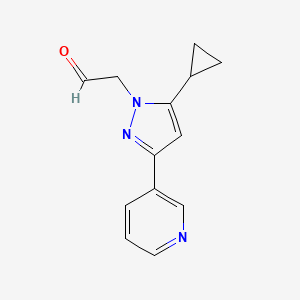
1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole
Vue d'ensemble
Description
The compound “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used in various fields such as pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” are not available, pyrazoles are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis
The molecular structure of a pyrazole derivative would include a five-membered ring with two nitrogen atoms. The specific placements of the chloroethyl and dicyclopropyl groups would depend on the exact synthesis process .Chemical Reactions Analysis
Pyrazoles can undergo various reactions, including N-alkylation, N-acylation, and reactions at the 3-position of the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” would depend on its exact molecular structure. Generally, pyrazoles are crystalline solids that are slightly soluble in water .Applications De Recherche Scientifique
Environmental Monitoring
1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole: may be used in environmental monitoring as a simulant for more toxic compounds. For instance, similar structures are used to simulate 2-Chloroethyl Ethyl Sulfide (2-CEES) in the development of gas sensors . These sensors are crucial for detecting harmful gases, ensuring environmental protection and public health.
Chemical Warfare Agent Research
Due to its structural similarity to hazardous agents, this compound could be instrumental in research on chemical warfare agents. It can act as a less toxic stand-in for substances like dichlorodiethyl sulfide , allowing for safer laboratory handling while studying detection and decontamination methods .
Development of Sensing Materials
The compound’s unique structure might be beneficial in creating sensing materials for MEMS (Micro-Electro-Mechanical Systems) gas sensors. These sensors require materials that can provide high sensitivity and selectivity for specific gases, and the pyrazole derivative could contribute to this field .
Material Science
In material science, the compound could be explored for its properties when integrated into composite materials. Similar compounds have been studied for their effects on human erythrocytes, which could lead to applications in biocompatible materials .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3,5-dicyclopropylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMKCVGQIIOCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCCl)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















